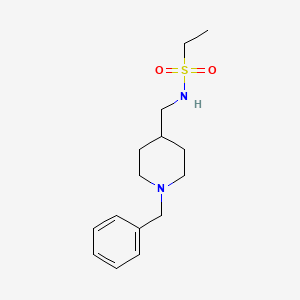

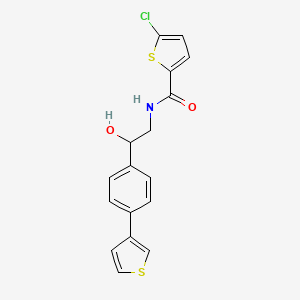

1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

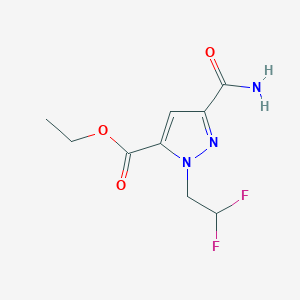

1-Benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole is a compound that can be categorized within the broader class of benzodiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzodiazole derivatives, which can give insights into the chemical behavior and potential applications of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole.

Synthesis Analysis

The synthesis of benzodiazole derivatives often involves the formation of the benzodiazole ring through condensation reactions. For example, the synthesis of 1,3-bis(benzimidazol-2-yl)benzene derivatives is achieved by modifying the central phenyl scaffold with benzimidazolyl groups . Similarly, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles involves condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . These methods suggest that the synthesis of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole could also involve a multi-step process including the formation of the benzodiazole core followed by side-chain modifications.

Molecular Structure Analysis

The molecular structure of benzodiazole derivatives is crucial for their biological activity. The crystal structure of related compounds, such as 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, has been determined using single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and intermolecular interactions . These structural analyses are supported by DFT calculations and Hirshfeld surface analysis, which can also be applied to understand the molecular structure of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole.

Chemical Reactions Analysis

The reactivity of benzodiazole derivatives can vary depending on the substituents attached to the core structure. For instance, the presence of electron-withdrawing groups can significantly enhance the anionophoric activity of benzimidazole derivatives . The chemical reactions of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole would likely be influenced by the benzyl and isopropyl substituents, which could affect its reactivity in biological systems or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazole derivatives are determined by their molecular structure. While the papers provided do not directly discuss the properties of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole, they do provide insights into the properties of similar compounds. For example, the solubility, melting point, and stability of these compounds can be inferred from their molecular interactions and crystal packing . Additionally, the presence of specific functional groups can influence the compound's ability to participate in hydrogen bonding or other non-covalent interactions, which in turn affects its physical properties.

Wissenschaftliche Forschungsanwendungen

Gas-Phase Thermolysis and Kinetic Studies

1-Benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole, a derivative of benzotriazole, has been studied for its gas-phase thermolysis revealing products like aniline and substituted indoles. The kinetic analysis provided insights into the reaction mechanism, involving extrusion of a stable nitrogen molecule and formation of a reactive 1,3-biradical intermediate (Dib et al., 2004).

Anticancer and DNA Interaction Properties

Compounds structurally related to 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole have shown significant DNA binding properties, cellular DNA lesion activities, and cytotoxicity against cancer cell lines. Their ability to intercalate with DNA makes them potential candidates for anticancer therapy (Paul et al., 2015).

Synthesis of Derivatives with Antimicrobial and Antifungal Activities

Research has explored the synthesis of novel derivatives incorporating the 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole structure, demonstrating antimicrobial and antifungal properties. These studies highlight the therapeutic potential of such compounds in treating infectious diseases (Al-Omran & El-Khair, 2011).

Corrosion Inhibition

Derivatives of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their efficacy suggests applications in protecting industrial materials from corrosion, further supported by theoretical studies using density functional theory (DFT) (Hu et al., 2016).

Molecular Aggregation Studies

Studies on molecular aggregation, relevant to pharmaceutical formulation and materials science, have included compounds related to 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole. These investigations help understand the solubility and stability characteristics of pharmaceutical compounds (Matwijczuk et al., 2016).

Zukünftige Richtungen

The study of benzodiazole derivatives is a rich field with many potential future directions. These compounds have found use in a variety of applications, including medicinal chemistry, materials science, and coordination chemistry . Future research could explore new synthetic methods, novel applications, or detailed studies of their physical and chemical properties.

Eigenschaften

IUPAC Name |

1-benzyl-2-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-13(2)17-18-15-10-6-7-11-16(15)19(17)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIFVKSIASZCII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-isopropyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)

![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)